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Compound of Interest

Compound Name: 2-Bromo-5-(methylthio)pyrazine

CAS No.: 1049026-49-4

Cat. No.: B1521390 Get Quote

Compound: 2-Bromo-5-(methylthio)pyrazine CAS: 1049026-49-4 Primary Utility: Orthogonal

bi-functionalization for herbicide and fungicide synthesis.

Executive Summary
The pyrazine ring is a privileged scaffold in modern agrochemistry, appearing in potent

herbicides (e.g., Metribuzin analogs) and next-generation fungicides. 2-Bromo-5-
(methylthio)pyrazine represents a strategic "linchpin" intermediate due to its orthogonal

reactivity profile.

Unlike symmetrical di-halo pyrazines, this building block allows for controlled, sequential

functionalization:

Site A (C-2 Position): The bromine atom is activated for Palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Sonogashira) under mild conditions.

Site B (C-5 Position): The methylthio (-SMe) group serves as a "masked" electrophile. It is

chemically inert to cross-coupling conditions but can be "switched on" via oxidation to a

sulfone (-SO₂Me), enabling facile Nucleophilic Aromatic Substitution (SₙAr).

This guide provides the authoritative protocol for synthesizing this core and utilizing it to

construct complex biaryl-amino-pyrazine scaffolds common in crop protection agents.
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Chemical Profile & Stability
Property Specification

Molecular Formula C₅H₅BrN₂S

Molecular Weight 205.08 g/mol

Appearance Off-white to yellow powder (or brown oil if crude)

Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Stability
Stable at RT; Store under inert atmosphere

(Ar/N₂) at 2-8°C.

Handling Hazard

Irritant.[1] Stench warning: Thioether derivatives

can release volatile thiols upon degradation.

Handle in a fume hood.

Synthetic Utility: The "Switchable" Strategy
The power of this intermediate lies in its ability to differentiate the C-2 and C-5 positions without

protecting groups.

Mechanistic Pathway[2][3][4]
Step 1 (C-C Bond Formation): The C-Br bond is weaker and more polarized than the C-S

bond, allowing oxidative addition by Pd(0) species. The -SMe group remains intact, acting as

an electron donor that slightly deactivates the ring, preventing unwanted homocoupling.

Step 2 (Activation): Oxidation of the sulfide to sulfone (-SO₂Me) transforms the C-5 position

from electron-rich to highly electron-deficient.

Step 3 (C-N/C-O Bond Formation): The sulfonyl group becomes an excellent leaving group

(better than chloride) for SₙAr displacement by amines or alkoxides.

Reactivity Map (Graphviz Visualization)
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Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of Bromine

and Methylthio groups.

Detailed Experimental Protocols
Protocol A: Preparation of the Core Intermediate
Reference: Adapted from US Patent 2017/0291910 A1 [1].

Objective: Selective mono-substitution of 2,5-dibromopyrazine.

Reagents:

2,5-Dibromopyrazine (1.0 eq)

Sodium thiomethoxide (NaSMe), 21% aq.[2] solution (1.5 eq)

Tetrahydrofuran (THF), anhydrous[2]

Procedure:

Setup: Charge a flame-dried reaction flask with 2,5-dibromopyrazine (e.g., 10.0 g) and

anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

Addition: Add the sodium thiomethoxide solution dropwise over 20 minutes. Note:

Exothermic reaction. Control internal temperature < 5°C to prevent bis-substitution.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Monitor

by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding the

product (Rf ~0.4).
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Workup: Quench with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: The crude brown oil can often be used directly. For high purity, purify via silica

gel chromatography (0-10% EtOAc in Hexanes).

Yield: Expect 75–80% yield of a yellow solid/oil.

Protocol B: Synthesis of Biaryl Scaffold (Suzuki
Coupling)
Objective: Installation of the aryl group at C-2 while preserving the C-5 sulfide.

Reagents:

2-Bromo-5-(methylthio)pyrazine (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Pd(PPh₃)₄ (5 mol%)

Na₂CO₃ (2.0 M aq solution, 3.0 eq)

DME/Water (4:1) or Toluene/Ethanol/Water

Procedure:

Degassing: Combine solvent and base in the flask and sparge with Nitrogen for 15 minutes.

Critical: Oxygen promotes homocoupling and catalyst deactivation.

Assembly: Add the pyrazine substrate, boronic acid, and Pd catalyst under a positive stream

of Nitrogen.

Heating: Heat to 90°C for 4–6 hours.

Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash

with water/brine.
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Outcome: The -SMe group remains stable under these basic, reductive conditions.

Protocol C: The "Sulfur Switch" (Oxidation &
Displacement)
Objective: Converting the inert sulfide into a reactive leaving group.

Step 1: Oxidation

Dissolve the Suzuki product in DCM.

Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2 hours.

Wash with saturated NaHCO₃ and Na₂S₂O₃ (to quench excess peroxide).

Isolate the Sulfone derivative. (Yields typically >90%).

Step 2: SₙAr Displacement

Dissolve the Sulfone intermediate in dry DMF or DMSO.

Add the nucleophile (e.g., Primary Amine, 1.2 eq) and a base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

Heat to 60–80°C. The sulfonyl group is displaced rapidly.

Result: A 2,5-disubstituted pyrazine with high regiocontrol.

Troubleshooting & Expert Insights
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Issue Root Cause Solution

Bis-substitution (Step A)
Temperature too high or

excess NaSMe added too fast.

Maintain 0°C strictly during

addition. Use exactly 1.1–1.5

eq of thiomethoxide.

Low Yield in Suzuki (Step B) Catalyst poisoning by Sulfur.

While -SMe is generally

compatible, free thiols poison

Pd. Ensure the starting

material is free of residual

NaSMe/thiols. Use slightly

higher catalyst loading (5-7%).

Incomplete Oxidation (Step C)
Formation of Sulfoxide (S=O)

instead of Sulfone (O=S=O).

Use excess oxidant (2.2–2.5

eq). Sulfoxides are chiral and

less reactive leaving groups

than sulfones; ensure full

conversion to sulfone.

Stench Management Volatile sulfur species.

Treat all glassware and

aqueous waste with dilute

bleach (sodium hypochlorite)

to oxidize odorous thiols

before disposal.
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Commercial Availability & Properties

Source: PubChem Compound Summary for CID 1049026-49-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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